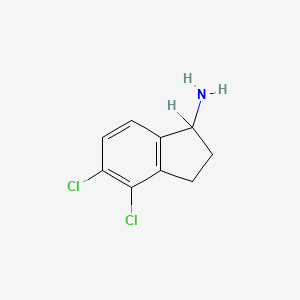

4,5-dichloro-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

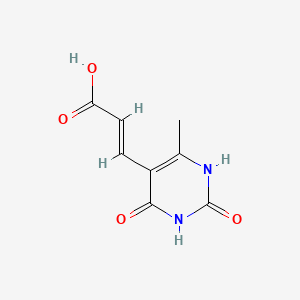

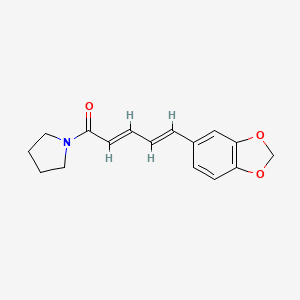

“4,5-dichloro-2,3-dihydro-1H-inden-1-amine” is a compound of interest due to its unique chemical structure and potential applications in various fields of research and industry. It has a molecular formula of C9H9Cl2N .

Synthesis Analysis

While specific synthesis methods for “4,5-dichloro-2,3-dihydro-1H-inden-1-amine” were not found, it’s worth noting that imidazole, a related heterocyclic compound, has been synthesized from glyoxal and ammonia .

Molecular Structure Analysis

The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine” is characterized by a bicyclic structure with two chlorine atoms attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dichloro-2,3-dihydro-1H-inden-1-amine” include a molecular weight of 202.08 g/mol .

Applications De Recherche Scientifique

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The compound is used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .

Agricultural Applications

Imidazo[4,5-b]pyridine derivatives, which can be synthesized using 4,5-dichloro-2,3-dihydro-1H-inden-1-amine, are used in agriculture for the treatment of broad-leaved plant shoots . They are also used in rodent control .

Production of 2,3-Diaminopyridine Derivatives

The compound is used in the production of 2,3-diaminopyridine derivatives . These derivatives are useful starting compounds for the synthesis of imidazo[4,5-b]pyridines .

Synthesis of 2-Cyanoimidazopyridines

A simple method exists for the synthesis of 2-cyanoimidazopyridines, which involves the reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride . This chloride is obtained by the reaction of disulfur dichloride with chloroacetonitrile .

Oxidation Reactions

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential that commonly mediates hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Generation of C–C and C–X Bonds

The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals . These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

Propriétés

IUPAC Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJYFHLXFCWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986363 |

Source

|

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

67236-34-4 |

Source

|

| Record name | 4,5-Dichloro-1-aminioindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067236344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenoxyacetamide](/img/structure/B1201149.png)

![Benzamide, 4-[(1-methyl-6-nitro-4(1H)-quinolinylidene)amino]-N-[4-[(1-methyl-4(1H)-pyridinylidene)amino]phenyl]-](/img/structure/B1201150.png)

![1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone](/img/structure/B1201156.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)